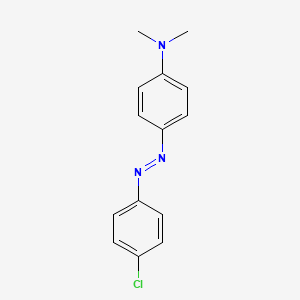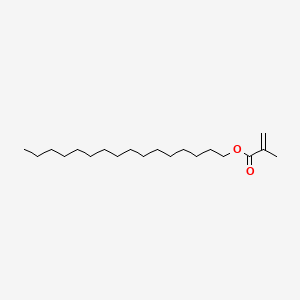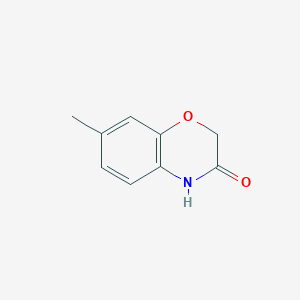
7-Methyl-2H-1,4-benzoxazin-3(4H)-one
説明
7-Methyl-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a natural plant compound that belongs to the class of benzoxazinoids. It is commonly found in the leaves, roots, and seeds of various cereal crops, such as wheat, maize, and rye. DIMBOA is known to have several biological activities, including anti-herbivory, anti-microbial, and anti-inflammatory effects.
科学的研究の応用
Phytochemical Research
7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a member of the (2H)-1,4-benzoxazin-3(4H)-one class, has been extensively studied for its diverse bioactivity in phytochemistry. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as natural herbicide models is of significant interest, and they play a crucial role in the ecological behavior of benzoxazinone-producing plants, contributing to chemical defense mechanisms. Advances in analytical methodologies have enhanced the understanding of these compounds' ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial and Antioxidant Properties
Benzoxazinones, including this compound derivatives, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, derived from the benzoxazinone skeleton, are being explored for their potential in pharmaceutical development due to their promising bioactive properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Allelopathic Research
Research into the allelopathic properties of benzoxazinones like this compound is also notable. These compounds have been identified as key elements in understanding allelopathic phenomena in Gramineae crop plants. The study of their degradation products and analogues has led to insights into their ecological roles and the development of new herbicide models based on their structures. The phytotoxic effects of these compounds and their degradation products on various plant species have been extensively studied, providing valuable information for ecological and agricultural applications (Macias et al., 2005).
Antifungal Activity
The antifungal properties of this compound derivatives have been a subject of interest. These compounds have been tested for their effectiveness against various agricultural fungi, showing moderate to good antifungal activity at high concentrations. This research contributes to the potential use of these compounds in controlling agricultural pests and diseases (Śmist, Kwiecień, & Krawczyk, 2016).
Synthesis and CharacterizationThe synthesis and characterization of this compound and its derivatives have been a significant area of research. Various methodologies for the synthesis of these compounds have been developed, contributing to the understanding of their chemical properties and potential applications in different fields, including pharmaceuticals and agrochemicals
Medical Research Applications of this compound
Anticonvulsant Research
This compound derivatives have been synthesized and evaluated for anticonvulsant activities. For example, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one demonstrated potent anticonvulsant properties in the maximal electroshock test (MES test) with a protective index (PI) indicating significant effectiveness. The mechanism of action for these anticonvulsant activities was further explored in various pharmacological tests, contributing valuable insights into potential therapeutic applications (Piao, Guan, Zhao, Piao, & Quan, 2008).
Lipid-Lowering Effects
Compounds derived from this compound were synthesized and tested for lipid-lowering actions in animal models, including mice, rats, and Syrian hamsters. These derivatives exhibited significant hypocholesterolemic and hypotriglyceridemic activities in both normolipemic and cholesterol-induced hyperlipidemic models. The study of these compounds contributes to a better understanding of their mechanisms of action and potential for treating lipid disorders (Moussavi, Plancke, Olivier, Lesieur, Fruchart, & Sauzieres, 1989).
Antimicrobial and Antioxidant Properties
Benzoxazinone derivatives, including this compound, have shown promising antimicrobial and antioxidant properties. These compounds have been synthesized and evaluated in vitro for their potential as antimicrobial agents against various bacterial strains and fungi. Their antioxidant properties also suggest potential applications in preventing oxidative stress-related diseases (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
特性
IUPAC Name |
7-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYLKINYUFREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310374 | |
| Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39522-25-3 | |
| Record name | 39522-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

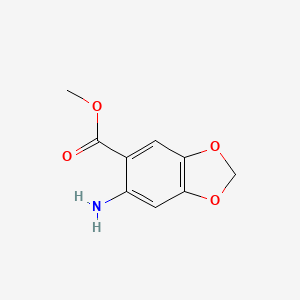
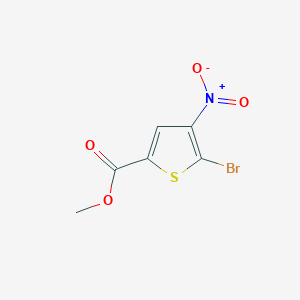
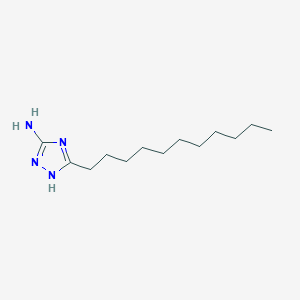
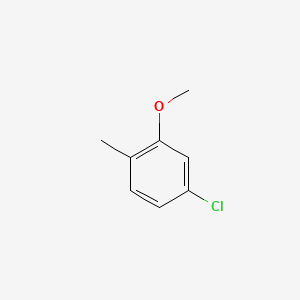
![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)

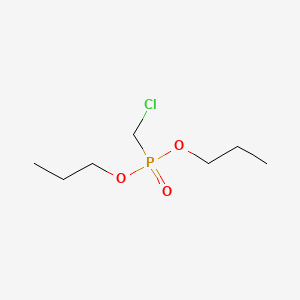

![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)


